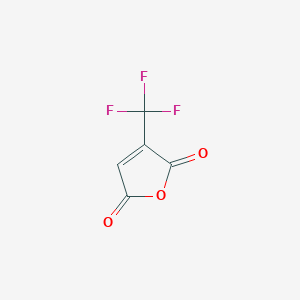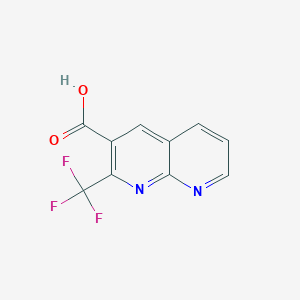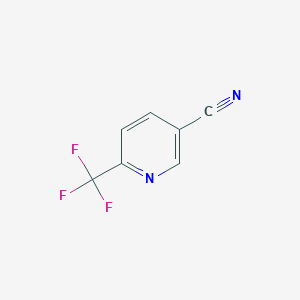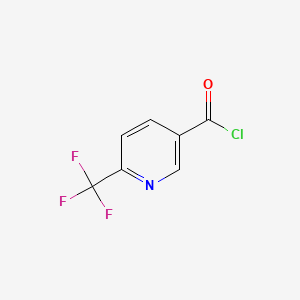
3,4,5-Trifluorophenylacetic acid
描述
3,4,5-Trifluorophenylacetic acid: is an organic compound with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol . It is a white crystalline solid that is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
生化分析
Biochemical Properties
3,4,5-Trifluorophenylacetic acid plays a crucial role in biochemical reactions due to its unique structure. The presence of fluorine atoms enhances its reactivity and interaction with various biomolecules. This compound is known to interact with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. The interaction between this compound and DPP-4 leads to the inhibition of the enzyme, thereby influencing glucose homeostasis . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Moreover, this compound affects cell signaling pathways such as the insulin signaling pathway, which is critical for glucose uptake and metabolism . These effects highlight the compound’s potential in regulating cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to the active site of enzymes such as DPP-4, leading to enzyme inhibition. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects such as improved glucose metabolism and reduced inflammation . At high doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. The compound interacts with enzymes such as DPP-4 and other metabolic enzymes, influencing their activity and the overall metabolic flux . Additionally, this compound can affect metabolite levels, leading to changes in the concentrations of key metabolic intermediates and end products. These interactions underscore the compound’s role in regulating metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: Reacting raw materials, a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to obtain a first intermediate.
Step 2: Subjecting the first intermediate to a hydrogenation catalytic reaction to obtain a second intermediate.
Step 3: Reacting the second intermediate with a fluorinating reagent to form a salt, quenching, and then performing a diazotization reaction with an aqueous solution of sodium nitrite to obtain a diazonium salt.
Step 4: Cracking the diazonium salt at a high temperature to obtain 2,4,5-trifluorotoluene.
Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale production. The raw materials are easy to obtain, and the costs are relatively low, making the process economically viable .
化学反应分析
Types of Reactions:
Oxidation: 3,4,5-Trifluorophenylacetic acid can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 3,4,5-Trifluorophenylacetic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which have unique chemical properties .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, including those for antidiabetic drugs like sitagliptin. Its fluorinated nature enhances the biological activity and stability of the resulting compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings .
作用机制
The mechanism of action of 3,4,5-trifluorophenylacetic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an intermediate in the synthesis of active pharmaceutical ingredients. The fluorine atoms in the compound enhance its reactivity and stability, making it a valuable component in drug development .
相似化合物的比较
- 2,4,5-Trifluorophenylacetic acid
- 2,3,4-Trifluorophenylacetic acid
- 2,4,5-Trifluorobenzoic acid
Comparison:
- 2,4,5-Trifluorophenylacetic acid: Similar in structure but differs in the position of the fluorine atoms, which can affect its reactivity and applications .
- 2,3,4-Trifluorophenylacetic acid: Another fluorinated derivative with different substitution patterns, leading to variations in chemical behavior and uses .
- 2,4,5-Trifluorobenzoic acid: A related compound with a carboxylic acid group directly attached to the benzene ring, offering different reactivity and applications .
Uniqueness: 3,4,5-Trifluorophenylacetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties and makes it particularly useful in the synthesis of pharmaceuticals and advanced materials .
属性
IUPAC Name |
2-(3,4,5-trifluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPUBAARWWOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380725 | |
| Record name | 3,4,5-Trifluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209991-62-8 | |
| Record name | 3,4,5-Trifluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 209991-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


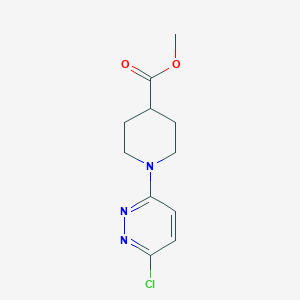
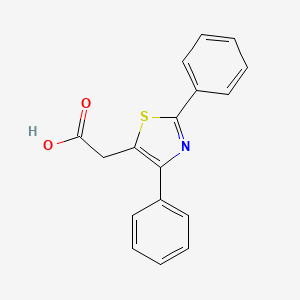

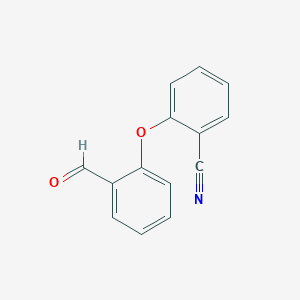
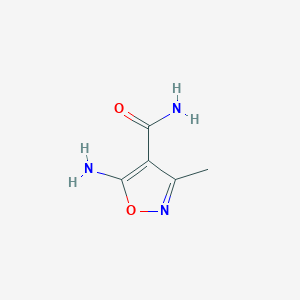
![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

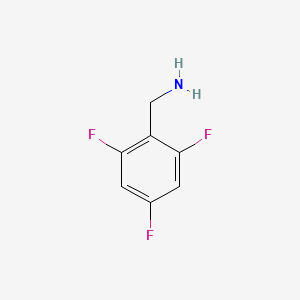
![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)
